molecular formula C13H26N2O B4237220 1-Cyclohexyl-1,3,3-triethylurea

1-Cyclohexyl-1,3,3-triethylurea

Cat. No.: B4237220
M. Wt: 226.36 g/mol
InChI Key: KXFQROPATKJGAG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N,N’,N’-triethylurea is an organic compound that belongs to the class of ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. This particular compound is characterized by the presence of a cyclohexyl group and three ethyl groups attached to the nitrogen atoms. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N,N’,N’-triethylurea typically involves the reaction of cyclohexylamine with triethylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexylamine: reacts with to form .

    N-cyclohexyl isocyanate: then reacts with to yield .

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N,N’,N’-triethylurea is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N,N’,N’-triethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

N-cyclohexyl-N,N’,N’-triethylurea has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N,N’,N’-triethylurea involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-decylurea
  • N-cyclohexyl-N’-heptylurea
  • N-cyclohexyl-N’-methylurea

Uniqueness

N-cyclohexyl-N,N’,N’-triethylurea is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the cyclohexyl group and three ethyl groups makes it different from other urea derivatives, influencing its solubility, stability, and interactions with other molecules.

Properties

IUPAC Name

1-cyclohexyl-1,3,3-triethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-4-14(5-2)13(16)15(6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFQROPATKJGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(CC)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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